Ranitidine-d6 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

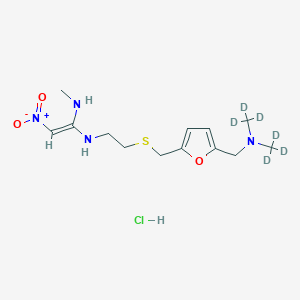

ラニチジン-d6(塩酸塩)は、ヒスタミンH2受容体拮抗薬であるラニチジン塩酸塩の重水素化された形態です。この化合物は、主にガスクロマトグラフィー質量分析(GC-MS)や液体クロマトグラフィー質量分析(LC-MS)などのさまざまな分析アプリケーションにおけるラニチジンの定量のための内部標準として使用されます。 ラニチジン-d6(塩酸塩)における重水素標識は、その安定性を高め、科学研究におけるより正確な定量を可能にします .

準備方法

合成経路と反応条件

ラニチジン-d6(塩酸塩)の合成には、ラニチジンの分子構造に重水素原子を組み込むことが含まれます。一般的な方法の1つは、水素-重水素交換反応であり、ラニチジン分子中の水素原子が特定の反応条件下で重水素化試薬を使用して重水素原子に置換されます。 このプロセスは通常、重水素化溶媒と触媒を使用して交換反応を促進します .

工業生産方法

ラニチジン-d6(塩酸塩)の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度の重水素化試薬と高度な反応技術を使用して、ラニチジン分子に重水素原子を組み込むことが含まれます。 最終生成物は、結晶化やクロマトグラフィーなどの技術を使用して精製され、所望の純度と同位体標識が得られます .

化学反応の分析

反応の種類

ラニチジン-d6(塩酸塩)は、次のようなさまざまな化学反応を起こします。

酸化: ラニチジン-d6(塩酸塩)は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化し、対応するスルホキシドやスルホンを形成できます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、ニトロ基をアミンに変換することができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウム、過酸化水素、酸性または塩基性条件。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、穏やかな温度から中等度の温度。

生成される主な生成物

酸化: スルホキシド、スルホン。

還元: アミン。

科学研究への応用

ラニチジン-d6(塩酸塩)は、次のような幅広い科学研究への応用があります。

化学: GC-MSおよびLC-MS技術を使用して、さまざまなサンプル中のラニチジンの定量のために、分析化学における内部標準として使用されます。

生物学: 生物学的システムにおけるラニチジンの代謝と分布を追跡するために、薬物動態研究で使用されます。

医学: 潰瘍、胃食道逆流症(GERD)、およびゾリンジャー・エリソン症候群などの病状に対するラニチジンベースの治療の有効性と安全性を研究するために、臨床研究で使用されます。

科学的研究の応用

Analytical Chemistry

Ranitidine-d6 Hydrochloride serves as an internal standard for quantifying ranitidine concentrations in complex biological matrices. This application is vital in various studies, including:

- Pharmacokinetic Studies : Determining the absorption, distribution, metabolism, and excretion of ranitidine in human subjects.

- Clinical Research : Assessing the efficacy of ranitidine in treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.

The use of this compound allows researchers to achieve more accurate measurements by providing a consistent reference point with a distinct mass .

Therapeutic Monitoring

While Ranitidine-d6 itself does not exhibit therapeutic effects, its parent compound, ranitidine, is known for its role in inhibiting gastric acid secretion. Studies have shown that accurate quantification of ranitidine levels can lead to better therapeutic outcomes for patients suffering from gastric disorders .

Case Study 1: Pharmacokinetics of Ranitidine

A study conducted by Nima S et al. investigated the gastrokinetic activity of Morinda citrifolia aqueous fruit extract on ranitidine absorption. The results indicated that this extract enhanced the rate and extent of ranitidine absorption, demonstrating the importance of quantifying drug levels accurately using this compound as a standard .

Case Study 2: Efficacy in Peptic Ulcers

Berstad A et al. conducted a double-blind study on patients with endoscopically verified duodenal ulcers treated with ranitidine hydrochloride. The study highlighted that 92% of patients treated with ranitidine showed healing after four weeks compared to only 46% in the placebo group. This emphasizes the need for precise measurement of drug levels to ensure effective treatment outcomes .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Analytical Chemistry | Internal standard for GC-MS and LC-MS; quantification of ranitidine in biological samples. |

| Therapeutic Monitoring | Assists in determining effective dosages and monitoring therapeutic outcomes in clinical settings. |

| Pharmacokinetic Studies | Evaluates absorption, distribution, metabolism, and excretion profiles of ranitidine. |

| Clinical Research | Used to assess efficacy in treating gastrointestinal disorders like GERD and peptic ulcers. |

作用機序

ラニチジン-d6(塩酸塩)は、胃壁細胞にあるヒスタミンH2受容体でのヒスタミンの作用を競合的に阻害することによって、その効果を発揮します。この阻害は、胃酸の分泌、胃容積、および水素イオン濃度の減少につながります。 この機序に関与する分子標的には、胃酸分泌に対するヒスタミンの効果を媒介するヒスタミンH2受容体があります .

類似化合物との比較

類似化合物

シメチジン: ラニチジンと同様の病状の治療に使用される別のヒスタミンH2受容体拮抗薬。

ファモチジン: ラニチジンよりも作用時間が長い、より強力なヒスタミンH2受容体拮抗薬。

ニザチジン: ラニチジンと同様に、潰瘍やGERDの治療に使用されます.

ラニチジン-d6(塩酸塩)の独自性

ラニチジン-d6(塩酸塩)は、重水素標識が施されているため、安定性が向上し、分析アプリケーションにおけるより正確な定量が可能になります。 この同位体標識は、正確な定量が不可欠な質量分析ベースの分析における内部標準として特に価値があります .

生物活性

Ranitidine-d6 Hydrochloride is a deuterated derivative of ranitidine hydrochloride, a well-known histamine H2 receptor antagonist. This compound serves primarily as an internal standard in analytical chemistry, particularly in mass spectrometry, to facilitate the quantification of ranitidine in biological samples. Although Ranitidine-d6 itself does not possess therapeutic effects, understanding its biological activity and applications is crucial for research and analytical purposes.

This compound has the molecular formula C13H23ClN4O3S and a molecular weight of approximately 356.90 g/mol. The structure retains key features of ranitidine, including:

- A furan ring

- A thioether group

- A nitroethene moiety

The incorporation of deuterium atoms at specific positions enhances its detection capabilities without significantly altering its chemical behavior, making it particularly useful in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .

Ranitidine functions by competitively inhibiting histamine at H2 receptors located on gastric parietal cells. This action leads to a reduction in gastric acid secretion, which is beneficial for treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. The mechanism can be summarized as follows:

- Histamine Binding : Histamine released from enterochromaffin-like (ECL) cells binds to H2 receptors on parietal cells.

- Inhibition : Ranitidine-d6 competes with histamine for these receptors, effectively blocking the acid secretion process.

- Outcome : This results in decreased gastric acid production, alleviating symptoms associated with excessive acid .

Analytical Applications

As an internal standard, this compound plays a pivotal role in pharmacokinetic studies and clinical research by providing a consistent reference point for quantifying ranitidine levels in complex biological matrices. Its deuterated nature allows for precise mass differentiation, which is essential for accurate measurements in analytical methodologies .

Table 1: Comparison of Ranitidine and Its Derivatives

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Ranitidine | C13H22N4O3S.HCl | Histamine H2 receptor antagonist | Widely used for treating GERD |

| Ranitidine-d6 | C13H23ClN4O3S | Deuterated derivative | Used as an internal standard |

| Nizatidine | C13H16N4O3S | Similar mechanism | Less prone to NDMA formation |

| Famotidine | C8H10N4O3S | Another H2 receptor antagonist | More potent than ranitidine |

| Cimetidine | C10H13N5O3S | First H2 receptor antagonist | Known for more drug interactions |

Case Studies and Research Findings

Research indicates that this compound is instrumental in studies focused on the pharmacokinetics of ranitidine. For instance, one study utilized Ranitidine-d6 as an internal standard to assess the bioavailability of ranitidine in various formulations. The results highlighted that using deuterated standards significantly improved the accuracy of concentration measurements .

Another case study demonstrated the effectiveness of ranitidine in inhibiting gastric acid secretion in animal models. Doses ranging from 0.03 to 3 mg/kg were administered intravenously, showing a clear dose-dependent inhibition of histamine- and pentagastrin-induced gastric acid secretion .

特性

IUPAC Name |

(E)-1-N'-[2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/b13-9+;/i2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWBHVILAJZWKJ-DICWLCDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NC)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。